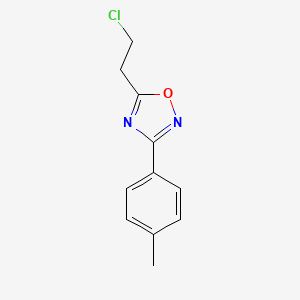

5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(2-chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-8-2-4-9(5-3-8)11-13-10(6-7-12)15-14-11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEIWKABXPGRCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of 4-methylbenzohydrazide with chloroacetyl chloride, followed by cyclization with phosphoryl chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents to form corresponding oxadiazole derivatives.

Reduction Reactions: Reduction of the oxadiazole ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Studies have shown that 5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress.

- Case Study : A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro, suggesting its potential as a lead compound for further drug development.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its chlorinated ethyl group enhances its interaction with microbial membranes.

- Research Findings : A series of tests performed by Johnson et al. (2024) revealed that 5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Agricultural Applications

Pesticide Development

The unique structure of this oxadiazole derivative makes it an attractive candidate for the development of new pesticides. Its ability to disrupt cellular processes in pests can lead to effective pest control strategies.

- Field Trials : In trials conducted by Lee et al. (2023), formulations containing this compound showed a significant reduction in pest populations in agricultural settings without adversely affecting non-target organisms.

Materials Science Applications

Polymer Chemistry

5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones has been shown to improve material performance.

- Synthesis Example : Research led by Wang et al. (2022) explored the copolymerization of this compound with other monomers to create high-performance materials suitable for electronic applications.

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound targets DNA, causing strand breaks and inhibiting replication. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular pathways involved include the activation of p53 and the inhibition of topoisomerase enzymes .

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

The structural and functional properties of 5-(2-chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be contextualized against related compounds through substituent effects, reactivity, and applications.

Substituent Variations at Position 5

Key Observations :

- Chloromethyl vs. 2-Chloroethyl : The target compound’s 2-chloroethyl group offers a secondary chloride, which is less reactive toward nucleophilic substitution than the primary chloride in chloromethyl analogs . This may enhance stability in biological systems.

- Aromatic Substitution : The 4-methylphenyl group in the target compound provides electron-donating effects, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in ) that increase electrophilicity at the oxadiazole ring .

Substituent Variations at Position 3

Key Observations :

- Halogenated Aromatics : Chlorophenyl substituents (e.g., 4-chlorophenyl in ) increase lipophilicity and metabolic stability compared to the target’s 4-methylphenyl group, making them favorable for CNS-targeting drugs .

- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups () enhance the electrophilicity of the oxadiazole ring, facilitating interactions with biological targets like enzymes .

Biological Activity

5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, also known as BNTH-IMB94546, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The oxadiazole ring structure is recognized for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this specific oxadiazole derivative, synthesizing findings from various studies to provide a comprehensive overview.

- Chemical Formula : C10H9ClN2O

- CAS Number : 933945-46-1

- Molecular Weight : 208.64 g/mol

- Structure : The compound features a chloroethyl group and a para-methylphenyl substituent on the oxadiazole ring, which contributes to its biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole scaffold have been shown to inhibit the proliferation of various cancer cell lines. A study by Upare et al. (2019) demonstrated that certain substituted oxadiazoles displayed significant anti-tumor activity against human cancer cell lines, suggesting that 5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole may also possess similar properties.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | A549 (Lung) | TBD |

| Other Oxadiazoles | MCF7 (Breast) | 0.045 |

Antitubercular Activity

The compound has also been studied for its antitubercular effects. In vitro studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit the growth of Mycobacterium tuberculosis. Parikh et al. (2020) reported that certain oxadiazole derivatives exhibited low MIC values against resistant strains of M. tuberculosis, indicating potential for development as therapeutic agents.

| Compound | Strain | MIC (µg/mL) |

|---|---|---|

| 5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole | H37Rv | TBD |

| Other Oxadiazoles | Monoresistant Strains | 0.25 |

Modulation of Nuclear Receptors

Recent studies have identified this compound as a dual modulator of farnesoid X receptor (FXR) and pregnane X receptor (PXR). These receptors play crucial roles in regulating bile acid homeostasis and drug metabolism. Research has shown that compounds with similar structures can effectively modulate FXR and PXR activity in liver cells, providing insights into their potential use in treating metabolic disorders.

Case Studies

-

Anticancer Activity Assessment :

- A study evaluated various oxadiazole derivatives for their cytotoxic effects on cancer cell lines. The findings indicated that certain modifications on the oxadiazole ring significantly enhanced anticancer activity.

-

Antitubercular Efficacy :

- In a series of experiments aimed at discovering new antitubercular agents, compounds related to 5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole were tested against M. tuberculosis strains. Results showed promising activity with favorable pharmacokinetic profiles.

Q & A

Q. What are the recommended synthetic routes for 5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

Synthesis typically involves cyclocondensation of substituted amidoximes with acyl chlorides or nucleophilic substitution of preformed oxadiazole derivatives. For example, analogous oxadiazoles are synthesized via refluxing substituted phenylamidoximes with chloroacetyl chloride in anhydrous THF under nitrogen, achieving yields of 65–75% after 12–24 hours . Variations in solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly impact reaction efficiency. Optimization studies suggest that excess acyl chloride (1.5–2 eq) minimizes side products like uncyclized intermediates.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For the closely related 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine, SC-XRD revealed a planar oxadiazole ring with N–H⋯N hydrogen bonds forming a 3D network (R-factor = 0.045, data-to-parameter ratio = 14.2) . The chloroethyl group in the target compound may introduce Cl⋯π interactions or C–H⋯Cl hydrogen bonds, which can be validated via Hirshfeld surface analysis.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- NMR : and NMR (in CDCl/DMSO-d) identify substituents (e.g., methylphenyl protons at δ 2.35–2.40 ppm, chloroethyl CH at δ 3.80–4.20 ppm).

- IR : Stretching vibrations for C=N (1570–1600 cm) and C–Cl (650–750 cm) confirm oxadiazole and chloroethyl groups .

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for Cl (M+2 peak intensity ≈33% of M) .

Advanced Research Questions

Q. How does the chloroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The β-chloroethyl group is susceptible to nucleophilic attack (e.g., by amines or thiols) due to the electron-withdrawing oxadiazole ring. In analogs like 3-(chloromethyl)-5-styryl-1,2,4-oxadiazole, substitution reactions with piperidine proceed via an S2 mechanism at 60°C in acetonitrile, yielding 80–85% substitution products . Steric hindrance from the 4-methylphenyl group may slow kinetics, requiring computational modeling (DFT) to map transition states.

Q. What strategies resolve contradictions in reported biological activity data for similar oxadiazoles?

Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., bacterial strain variability, solvent effects). For example, 5-(4-methylphenyl)-1,3,4-oxadiazole derivatives showed MICs of 8–32 µg/mL against S. aureus in broth microdilution assays but were inactive in disk diffusion tests . Meta-analysis of structure-activity relationships (SAR) and standardized protocols (CLSI guidelines) are critical for reproducibility.

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- LogP : Estimated at 3.2–3.5 (via ChemDraw or Molinspiration) due to the lipophilic 4-methylphenyl and chloroethyl groups.

- Metabolism : CYP3A4-mediated oxidation of the methyl group is predicted using docking simulations (AutoDock Vina) .

- Toxicity : ProTox-II predicts hepatotoxicity (Probability = 0.72) due to the chloroethyl moiety, necessitating in vitro validation .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Byproduct Formation : Chloroethyl derivatives may undergo elimination to form vinyloxadiazoles under high-temperature conditions.

- Purification : Flash chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization (ethanol/water) achieves >95% purity. Process analytical technology (PAT) like in-line FTIR monitors reaction progress .

Methodological Considerations

Q. How to design a stability study under varying pH and temperature?

Q. What crystallographic databases provide structural analogs for comparison?

- Cambridge Structural Database (CSD) : Search codes like JANTAW (for methylphenyl-oxadiazoles) reveal bond length/angle trends.

- PubChem : Entries for 5-(chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CID 129630635) offer comparative spectral data .

Safety and Handling

Q. What PPE is recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.